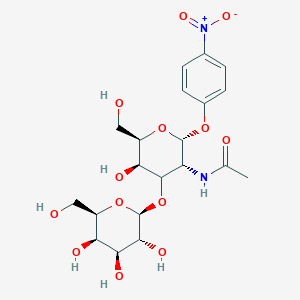

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C20H28N2O13 and its molecular weight is 504.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (commonly referred to as 4-NP-GalNAc) is a synthetic glycoside that has garnered attention for its potential applications in biochemical research and therapeutic development. This compound serves as a substrate for various enzymes, particularly those involved in glycosylation processes. Understanding its biological activity is crucial for harnessing its potential in enzymatic assays and therapeutic contexts.

- Molecular Formula : C20H28N2O13

- Molecular Weight : 504.44 g/mol

- CAS Number : 59837-14-8

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Enzymatic Applications and Activity

4-NP-GalNAc is primarily utilized as a substrate in enzymatic reactions involving glycosidases and sialyltransferases. Its biological activity can be characterized through several key enzymatic interactions:

- Substrate for β-N-Acetylhexosaminidase : The compound has been shown to undergo hydrolysis by β-N-acetylhexosaminidase, an enzyme that catalyzes the removal of N-acetylhexosamines from glycoproteins and glycolipids. The kinetic parameters for this reaction have been reported as follows:

- Fluorescent Substrate : As a chromogenic substrate, 4-NP-GalNAc releases nitrophenol upon hydrolysis, allowing for spectrophotometric detection at 420 nm. This property makes it valuable in enzyme assays aimed at quantifying enzyme activity .

-

Enzyme Specificity : The specificity of various enzymes towards 4-NP-GalNAc has been documented, showcasing its utility across different biochemical pathways. For instance:

- Specific enzyme activities (U/mg) for related substrates are as follows:

Substrate Specific Activity (U/mg) ± SD 4NP-β-GalNAc 422 ± 17 4NP-β-GlcNAc 135.3 ± 5.5 2NP-β-GalNAc 417 ± 17 2NP-β-GlcNAc 156.6 ± 6.7 4MU-β-GalNAc 97.1 ± 4.6

- Specific enzyme activities (U/mg) for related substrates are as follows:

Case Study 1: Enzymatic Hydrolysis

A study conducted by Hronská et al. (2022) explored the chemo-enzymatic production of derivatives from the anomeric mixture of nitrophenyl derivatives of β-GalNAc using immobilized hexosaminidase . The findings indicated that the hydrolysis of the β-anomer was efficient under controlled conditions (pH = 4.5, temperature = 35 °C), demonstrating the compound's effectiveness as a substrate in enzyme-catalyzed reactions.

Case Study 2: Sialyltransferase Activity

Another investigation focused on the use of 4-NP-GalNAc as a substrate for sialyltransferases, enzymes critical in the biosynthesis of sialic acids on glycoproteins . The study highlighted that the release of nitrophenol could be quantitatively measured to assess enzyme activity, thereby facilitating research into glycosylation patterns in various biological contexts.

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

One of the primary applications of 4-nitrophenyl glycosides is in enzyme activity assays. This compound serves as a substrate for various glycosidases, particularly β-galactosidase. The hydrolysis of this compound produces 4-nitrophenol, which can be quantitatively measured using spectrophotometry. This allows researchers to assess enzyme activity in different biological samples.

Case Study:

In a study examining the activity of β-galactosidase in human tissues, researchers utilized 4-nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside as a substrate. The results indicated significant variations in enzyme activity across different tissue types, highlighting the compound's utility in metabolic studies .

Biochemical Research

The compound is instrumental in biochemical research focused on carbohydrate metabolism. It aids in studying the role of glycosidases in cellular processes and metabolic pathways.

Data Table: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Carbohydrate Metabolism | Investigates pathways involving glycosidases and their substrates. |

| Glycosidase Function | Studies the structure and function of enzymes involved in carbohydrate processing. |

| Metabolic Disorders | Assesses enzyme deficiencies linked to metabolic diseases. |

Drug Development

4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside plays a crucial role in drug development, particularly in screening potential drug candidates that target glycosidase enzymes implicated in various diseases such as cancer and diabetes.

Case Study:

Research has shown that inhibitors of β-galactosidase can be developed using this compound as a model substrate. Inhibitor screening revealed promising candidates that effectively reduced enzyme activity, suggesting potential therapeutic applications .

Diagnostics

The compound is also employed in diagnostic tests to detect enzyme deficiencies or abnormalities, particularly in metabolic disorders such as galactosemia. By measuring the hydrolysis rate of this substrate, clinicians can assess the functional status of relevant enzymes.

Application Example:

In clinical settings, assays utilizing this compound have been developed to screen newborns for metabolic disorders related to galactose metabolism, allowing for early intervention and management .

Food Industry Applications

In the food industry, 4-nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside is used to assess the activity of enzymes involved in food processing and preservation. Understanding enzyme functionality helps optimize processes such as fermentation and spoilage prevention.

Data Table: Food Industry Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Measurement | Evaluates the effectiveness of enzymes used in food preservation techniques. |

| Quality Control | Ensures consistent enzyme performance during food processing operations. |

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOBMAIAWVBW-UVFFFCKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.